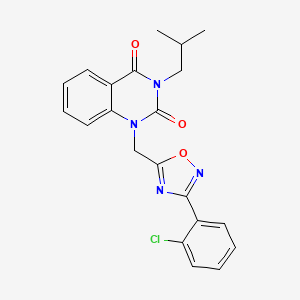

![molecular formula C21H20N4O2S2 B2505220 Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897478-84-1](/img/structure/B2505220.png)

Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" is a synthetic molecule that likely belongs to a class of heterocyclic compounds featuring a benzo[d]thiazole core structure linked to a piperazine unit. This type of molecular framework is often explored for its potential pharmacological properties, as seen in the provided papers where similar structures have been synthesized and evaluated for various biological activities, including anti-mycobacterial, cytotoxic, and receptor affinity properties .

Synthesis Analysis

The synthesis of compounds related to the one typically involves multi-step organic reactions, starting from substituted benzo[d]thiazoles or piperazines. For instance, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were prepared and subjected to in vitro testing against Mycobacterium tuberculosis, indicating a methodical approach to generating a library of compounds for biological evaluation . Similarly, other studies have reported the synthesis of piperazine derivatives using reagents like EDCl and HOBt in DMF, which suggests that such conditions could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like IR, NMR, LC-MS, and X-ray diffraction studies. These methods provide detailed information about the molecular conformation, the arrangement of atoms, and the presence of functional groups. For example, the crystal structure and Hirshfeld surface analysis of related heterocycles have been performed to understand the intermolecular interactions and stability of the molecules in the solid state .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in the benzo[d]thiazole and piperazine units. These could participate in various chemical reactions, such as nucleophilic substitutions or interactions with biological macromolecules. The presence of a methanone group suggests potential reactivity with nucleophiles, while the piperazine ring could be involved in forming hydrogen bonds and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would be influenced by their molecular structure. The presence of aromatic systems and heteroatoms would affect the compound's solubility, melting point, and stability. The benzo[d]thiazole and piperazine rings could also impact the compound's ability to cross biological membranes, which is crucial for its pharmacokinetic profile. The studies provided do not directly report on the physical properties of the specific compound , but they do suggest that similar compounds possess drug-like properties and exhibit specific interactions with biological targets .

Scientific Research Applications

Anti-Mycobacterial Chemotypes

Benzo[d]thiazol-6-yl derivatives have been identified as new anti-mycobacterial chemotypes. A study demonstrated that these compounds, particularly the 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, exhibit promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, showing low cytotoxicity and a high therapeutic index. A quantitative structure-activity relationship (QSAR) model was established to predict their efficacy (Pancholia et al., 2016).

Antimicrobial Activity

Various derivatives of benzo[d]thiazol, including those combined with piperazine, have been studied for their antimicrobial properties. One study synthesized and evaluated a range of compounds for their effectiveness against bacteria and fungi, finding variable and modest antimicrobial activities in these derivatives (Patel et al., 2011).

Anticancer Potential

Certain benzo[d]thiazol-6-yl derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds like N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide demonstrated notable cytotoxicity against cancer cell lines such as A549, MCF7-MDR, and HT1080 (Nam et al., 2010).

Antifungal and Antibacterial Screening

Further studies on benzothiazole derivatives have focused on their antifungal and antibacterial properties. Research has synthesized new series of these compounds and tested them for antibacterial activities, revealing varying degrees of effectiveness against different strains of bacteria and fungi (Landage et al., 2019).

Electrochemical Synthesis and Applications

Electrochemical methods have been used to synthesize new arylthiobenzazoles from benzo[d]thiazol derivatives. This approach demonstrates the versatility of these compounds in chemical synthesis, highlighting potential applications in various chemical and pharmaceutical contexts (Amani & Nematollahi, 2012).

Anticonvulsant Agents

Benzo[d]thiazole derivatives have also been investigated for their potential as anticonvulsant agents. Certain quinazolino-benzothiazoles synthesized for this purpose showed significant activity against tonic seizures in experimental models, highlighting their potential application in treating convulsive disorders (Ugale et al., 2012).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the survival of the bacteria .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction often results in changes at the molecular level, disrupting the normal functioning of the target and leading to the desired therapeutic effect .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the synthesis of cell wall components inM. tuberculosis , thereby inhibiting the growth of the bacteria .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, indicating that they can effectively inhibit the growth ofM. tuberculosis .

properties

IUPAC Name |

1,3-benzothiazol-6-yl-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S2/c1-2-27-16-4-3-5-17-19(16)23-21(29-17)25-10-8-24(9-11-25)20(26)14-6-7-15-18(12-14)28-13-22-15/h3-7,12-13H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFJEHINLQZVOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

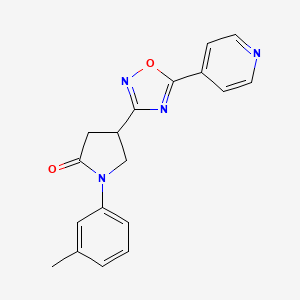

![N-(m-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2505140.png)

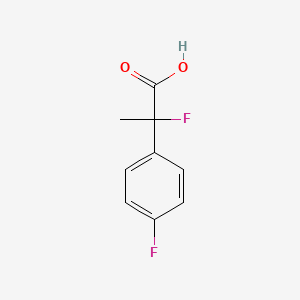

![9-(4-bromophenyl)-3-(2,5-dimethylbenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2505141.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2505142.png)

![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2505147.png)

![N-[[(1S,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methyl]prop-2-enamide](/img/structure/B2505148.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-methoxypropan-1-one](/img/structure/B2505150.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2505151.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2505155.png)

![7-[4-(Trifluoromethoxy)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one](/img/structure/B2505157.png)

![6,8-Dibromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2505158.png)

![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2505159.png)